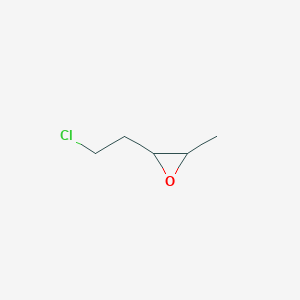

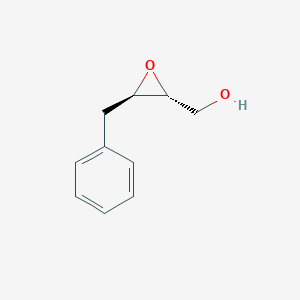

2-(2-Chloroethyl)-3-methyloxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

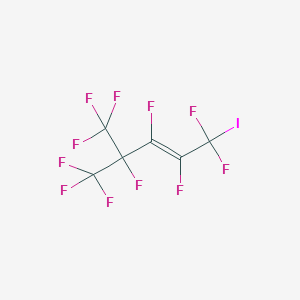

2-(2-Chloroethyl)-3-methyloxirane, also known as chloromethyl ethyl ether, is a colorless liquid with a pungent odor. It is a highly reactive compound and has been widely used in the chemical industry as a reagent and intermediate in the synthesis of various organic compounds. Due to its high reactivity, it is also a potent alkylating agent and has been studied extensively for its potential use in cancer chemotherapy.

Mecanismo De Acción

The mechanism of action of 2-(2-Chloroethyl)-3-methyloxirane involves the formation of covalent bonds between the alkylating agent and the DNA molecule. The 2-(2-Chloroethyl)-3-methyloxirane group of the compound reacts with the nitrogen atoms in the DNA bases, resulting in the formation of highly reactive intermediates. These intermediates then react with other nucleophilic groups in the DNA molecule, resulting in the formation of cross-links and adducts. These cross-links and adducts disrupt the normal structure of the DNA molecule, preventing the cancer cells from replicating and dividing.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of 2-(2-Chloroethyl)-3-methyloxirane are primarily related to its alkylating activity. The compound has been shown to be highly toxic to both cancer cells and normal cells, and can cause a wide range of adverse effects, including DNA damage, apoptosis, and cell cycle arrest. In addition, it can also cause damage to other cellular components, such as proteins and lipids, leading to further cellular dysfunction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-(2-Chloroethyl)-3-methyloxirane in lab experiments are primarily related to its high reactivity and potent alkylating activity. It can be used to study the effects of DNA damage and repair, as well as the mechanisms of cell death and apoptosis. However, its high toxicity and potential for causing adverse effects limit its use in certain experiments, and precautions must be taken to ensure the safety of researchers working with the compound.

Direcciones Futuras

There are several future directions for research involving 2-(2-Chloroethyl)-3-methyloxirane. One area of interest is the development of new analogs and derivatives of the compound, with improved selectivity and reduced toxicity. Another area of interest is the use of the compound in combination with other chemotherapeutic agents, to enhance its efficacy and reduce the risk of adverse effects. Finally, further studies are needed to elucidate the mechanisms of action of the compound, and to identify new targets for cancer therapy.

Métodos De Síntesis

The synthesis of 2-(2-Chloroethyl)-3-methyloxirane can be achieved through the reaction of ethylene oxide with hydrogen chloride in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion attacks the ethylene oxide molecule, resulting in the formation of the 2-(2-Chloroethyl)-3-methyloxirane ethyl ether.

Aplicaciones Científicas De Investigación

2-(2-Chloroethyl)-3-methyloxirane has been extensively studied for its potential use in cancer chemotherapy. It is a potent alkylating agent and has been shown to be effective in inhibiting the growth of various cancer cell lines. It works by binding to the DNA molecule and disrupting its structure, thereby preventing the cancer cells from replicating and dividing.

Propiedades

Número CAS |

117553-19-2 |

|---|---|

Nombre del producto |

2-(2-Chloroethyl)-3-methyloxirane |

Fórmula molecular |

C5H9ClO |

Peso molecular |

120.58 g/mol |

Nombre IUPAC |

2-(2-chloroethyl)-3-methyloxirane |

InChI |

InChI=1S/C5H9ClO/c1-4-5(7-4)2-3-6/h4-5H,2-3H2,1H3 |

Clave InChI |

DDLQNHHSWYGUDU-UHFFFAOYSA-N |

SMILES |

CC1C(O1)CCCl |

SMILES canónico |

CC1C(O1)CCCl |

Sinónimos |

Oxirane, 2-(2-chloroethyl)-3-methyl- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)

![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10S,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B51480.png)